molecular formula C5H12N2O2 B13994972 2-(1-Ethylhydrazinyl)propanoic acid CAS No. 90324-75-7

2-(1-Ethylhydrazinyl)propanoic acid

Cat. No.: B13994972
CAS No.: 90324-75-7
M. Wt: 132.16 g/mol
InChI Key: QBQWXMTZHHZPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethylhydrazinyl)propanoic acid is a hydrazine-derived carboxylic acid featuring an ethyl-substituted hydrazinyl group attached to the α-carbon of propanoic acid. However, specific biological or industrial uses remain uncharacterized in the available literature.

Properties

CAS No.

90324-75-7

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-[amino(ethyl)amino]propanoic acid

InChI

InChI=1S/C5H12N2O2/c1-3-7(6)4(2)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)

InChI Key

QBQWXMTZHHZPNB-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylhydrazinyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of ethylhydrazine with a suitable precursor, such as a halogenated propanoic acid derivative. The reaction typically occurs under basic conditions, with the ethylhydrazine acting as a nucleophile, displacing the halogen atom and forming the desired product.

Another method involves the condensation of ethylhydrazine with a propanoic acid derivative in the presence of a dehydrating agent. This reaction can be catalyzed by acids or bases, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylhydrazinyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.

    Substitution: The ethylhydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(1-Ethylhydrazinyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethylhydrazinyl)propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The ethylhydrazinyl group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydrazine/Thiourea Modifications

  • (2E)-2-[2-(Cyclohexylcarbamothioyl)hydrazinylidene]propanoic acid (): This compound replaces the ethylhydrazinyl group with a thiourea-functionalized hydrazinylidene moiety. The addition of the cyclohexylcarbamothioyl group introduces sulfur-based hydrogen-bonding capabilities, which enhance molecular packing in crystalline states, as confirmed by single-crystal X-ray diffraction (mean C–C bond length = 0.002 Å, R factor = 0.043) .
  • (2E)-2-(2-Phenylhydrazin-1-ylidene)propanoic acid (): Substitution of the ethyl group with a phenyl ring creates a planar aromatic system. This modification significantly impacts electronic properties (e.g., resonance stabilization) and may reduce solubility in polar solvents due to the hydrophobic phenyl group.

Amino Acid Derivatives with Heterocyclic Substituents

  • Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (compound 10, ): This β-heteroaryl derivative incorporates pyridine and pyrimidinyl groups, enabling π-π stacking interactions and metal coordination. The presence of electron-withdrawing cyano and carbonyl groups increases acidity at the α-carbon, contrasting with the electron-donating ethyl group in 2-(1-Ethylhydrazinyl)propanoic acid. Such differences influence reactivity in nucleophilic addition or cyclization reactions .

Amine/Propanol Derivatives

  • The thiophene ring introduces sulfur-based aromaticity, enhancing UV absorption properties. Unlike this compound, this molecule lacks the hydrazine-carboxylic acid synergy, limiting its utility in chelation or acid-catalyzed reactions .

Comparative Data Table

Compound Name Key Functional Groups Synthesis Method Notable Properties
This compound Ethylhydrazinyl, carboxylic acid Likely condensation under acidic conditions (inferred) Hydrazine-carboxylic acid synergy; moderate polarity
(2E)-2-[2-(Cyclohexylcarbamothioyl)hydrazinylidene]propanoic acid Thiourea, hydrazinylidene, carboxylic acid Condensation with thiourea precursors Enhanced H-bonding; lipophilic
(2E)-2-(2-Phenylhydrazin-1-ylidene)propanoic acid Phenylhydrazinylidene, carboxylic acid Reaction with phenylhydrazine Tautomerism; aromatic π-interactions
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] Cyano, pyridine, pyrimidinyl, ester Stepwise heterocyclic coupling Metal coordination; high acidity

Research Findings and Implications

  • Reactivity: The ethylhydrazinyl group in this compound likely exhibits moderate nucleophilicity compared to phenyl- or thiourea-substituted analogues, which are more sterically hindered or electron-deficient .
  • Stability : Alkylhydrazines (e.g., ethyl) are generally more stable under ambient conditions than arylhydrazines, which may undergo oxidation or tautomerization .
  • Safety: While safety data for this compound are unavailable, structurally related compounds like 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoic acid () emphasize the need for precautionary handling due to unknown toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.